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Compound of Interest

Compound Name: 5-Methoxytracheloside
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological
evaluation of various bioactive methoxy-substituted compounds. The protocols and data
presented are drawn from recent studies and are intended to serve as a practical guide for
researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Methoxy-substituted compounds represent a significant class of molecules with diverse and
potent biological activities. The presence of a methoxy group can profoundly influence a
molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic
stability, membrane permeability, and target-binding affinity. This document details the
synthesis of several classes of methoxy-substituted derivatives and summarizes their biological
effects, with a focus on anti-inflammatory and cytotoxic activities.

While the direct synthesis of 5-Methoxytracheloside derivatives is not extensively covered in
current literature, this guide provides protocols for the synthesis of other relevant methoxy-
containing compounds and explores the biological activities of tracheloside, offering valuable
insights for the development of novel therapeutics.
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l. Biological Activities of Methoxy-Substituted
Compounds and Tracheloside

Recent studies have highlighted the potential of methoxy-substituted compounds in various
therapeutic areas. For instance, 5-methoxytryptophol, a pineal indoleamine, exhibits a range of
pharmacological benefits, including immunomodulatory, antitumor, and antioxidative activities.
[1] Similarly, endothelium-derived 5-methoxytryptophan has been identified as a circulating
anti-inflammatory molecule that can block systemic inflammation.[2]

Tracheloside (TCS), a phenolic compound, has demonstrated significant anti-tumor activity.
Studies on colorectal cancer cells have shown that TCS can inhibit cell proliferation and
metastasis by inducing cell cycle arrest and apoptosis through its anti-oxidant properties.[3][4]
Specifically, TCS treatment upregulates p16 and downregulates cyclin D1 and CDK4, leading
to cell cycle arrest.[3][4] Furthermore, it induces mitochondria-mediated apoptosis and
regulates the Bcl-2 family of proteins.[3][4]

The strategic placement of methoxy groups on various molecular scaffolds has been shown to
enhance biological activity. For example, 5-hydroxy polymethoxyflavones have demonstrated
stronger inhibitory effects on the growth of colon cancer cells compared to their
permethoxylated counterparts, indicating the crucial role of the hydroxyl group at the 5-position
in conjunction with methoxy groups.[5]

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-inflammatory activities of various
synthesized methoxy-substituted compounds.

Table 1: Cytotoxic Activity of Symmetrical Chlorophenylamino-s-triazine Derivatives[6][7]
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Compound Cell Line IC50 (pM)
2c MCF7 4.14
C26 7.87

3c MCF7 4.98
C26 3.05

4c MCF7 6.85
C26 1.71

2f MCF7 11.02
C26 4.62

3f MCF7 511
C26 7.10

Table 2: Anti-Inflammatory Activity of 12-Dehydropyxinol Derivatives[8]

Compound Concentration (uM) NO Inhibition (%)
5c 5 45

10 68

20 85

Il. Experimental Protocols

This section provides detailed methodologies for the synthesis of bioactive methoxy-substituted
compounds as described in the literature.

Protocol 1: Synthesis of Resveratrol Methoxy
Derivatives[9]

This protocol describes a multi-step synthesis of resveratrol methoxy derivatives, starting from
3,5-dimethoxybenzoic acid.
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Step 1: Synthesis of (3,5-dimethoxyphenyl)methanol (2)

To a solution of 3,5-dimethoxybenzoic acid (1) in anhydrous THF, add LiAIH4 portion-wise at
0 °C.

 Stir the reaction mixture at room temperature for 2 hours.

e Quench the reaction by the dropwise addition of water, followed by 15% NaOH solution and
then water again.

« Filter the resulting solid and wash with ethyl acetate.

o Concentrate the filtrate under reduced pressure to obtain the crude alcohol (2), which can be
used in the next step without further purification.

Step 2: Synthesis of 1-(bromomethyl)-3,5-dimethoxybenzene (3)

e To a solution of alcohol (2) in dry CH2CI2 at 0 °C under an argon atmosphere, add PPh3 and
CBr4.

« Stir the resulting solution at room temperature for 2 hours.

* Remove the solvent under reduced pressure.

 Purify the residue by column chromatography to afford the bromide (3).
Step 3: Synthesis of diethyl (3,5-dimethoxybenzyl)phosphonate (4)

e Heat a mixture of bromide (3) and PO(OEt)3 at 120 °C for 4 hours.

e Cool the reaction mixture to room temperature and purify by column chromatography to yield
the desired phosphonate (4).

Step 4: Wittig-Horner reaction for the synthesis of methoxy-stilbene derivatives (5)
e To a solution of phosphonate (4) in anhydrous THF at 0 °C, add a solution of NaH.

 Stir the mixture for 30 minutes, then add the appropriate aldehyde.
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» Allow the reaction to warm to room temperature and stir for 12 hours.
e Quench the reaction with water and extract with ethyl acetate.

o Dry the organic layer over anhydrous Na2S04, concentrate, and purify the residue by
column chromatography.

Step 5: Demethylation to obtain resveratrol (6)

To a solution of the methoxy-stilbene derivative (5) in dry CH2CI2 at -78 °C under an argon
atmosphere, add a solution of BBr3 dropwise.

Stir the resulting mixture at room temperature for 4 hours.

Quench the reaction with methanol and concentrate under reduced pressure.

Purify the residue by column chromatography to obtain resveratrol (6).

Protocol 2: Synthesis of 5-(methoxyphenyl)-4H-1,2,4-
triazole-3-thiol Derivatives[10]

This protocol outlines the synthesis of triazole derivatives with potential anti-inflammatory
activity.

Step 1: Synthesis of N-acyl-thiosemicarbazides (1a-c, 2a-c)

e To a solution of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide in a suitable solvent, add
the corresponding methoxybenzoyl chloride.

« Stir the reaction mixture at room temperature for the specified time.
 Isolate the product by filtration and wash with a suitable solvent.
Step 2: Cyclization to form 1,2,4-triazole-5-thiones (3a-c, 4a-c)

» Reflux the N-acyl-thiosemicarbazide in an aqueous solution of a suitable base (e.g., NaOH).
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 After cooling, acidify the reaction mixture with a suitable acid (e.g., HCI) to precipitate the
product.

« Filter, wash with water, and recrystallize from a suitable solvent.
Step 3: S-alkylation of 1,2,4-triazole-5-thiones (5a-c, 6a-c, 7a-c, 8a-c, 9a-c)

e To a solution of the triazole-5-thione in a suitable solvent (e.g., ethanol), add an equimolar
amount of a suitable base (e.g., NaOH).

o Add the appropriate alkylating agent (e.g., 1-iodobutane or a phenacyl bromide derivative).
 Stir the reaction mixture at room temperature or under reflux for the specified time.

« |solate the product by filtration or extraction after solvent evaporation.

Purify the product by recrystallization.
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Caption: Proposed signaling pathway of Tracheloside in colorectal cancer cells.
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Caption: General workflow for the synthesis of resveratrol methoxy derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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